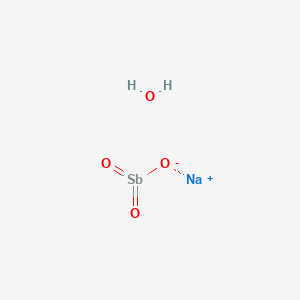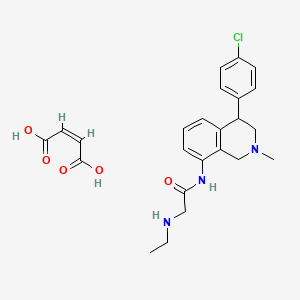
(Z)-1-(2-Aminoethyl)-3-ethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium ethyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-1-(2-Aminoethyl)-3-ethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium ethyl sulphate is a synthetic organic compound with a complex structure It is characterized by the presence of an imidazolium ring, an aminoethyl group, and a long heptadecyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2-Aminoethyl)-3-ethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium ethyl sulphate typically involves multiple steps. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method uses O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction. The reaction conditions include the use of a copper catalyst, specific temperature control, and the presence of α-amino ketones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent results.
化学反应分析
Types of Reactions
(Z)-1-(2-Aminoethyl)-3-ethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium ethyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, specific solvents, and precise pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazolium compounds.
科学研究应用
(Z)-1-(2-Aminoethyl)-3-ethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium ethyl sulphate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an additive in industrial processes.
作用机制
The mechanism of action of (Z)-1-(2-Aminoethyl)-3-ethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium ethyl sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
(S^C)-cyclometallated gold (III) complex: This compound has similar cationic properties and is used in antimicrobial applications.
(-)-carvone: A natural compound with bioactive properties, used as a sustainable alternative to chemical herbicides.
Amoxicillin Related Compound E: A pharmaceutical secondary standard with similar structural features.
Uniqueness
(Z)-1-(2-Aminoethyl)-3-ethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium ethyl sulphate is unique due to its specific combination of functional groups and its potential applications across various fields. Its long heptadecyl chain and imidazolium ring structure provide distinct chemical and biological properties that differentiate it from other similar compounds.
属性
CAS 编号 |
93783-39-2 |
|---|---|
分子式 |
C26H55N3O4S |
分子量 |
505.8 g/mol |
IUPAC 名称 |
2-(3-ethyl-2-heptadecan-8-yl-4,5-dihydroimidazol-1-ium-1-yl)ethanamine;ethyl sulfate |
InChI |
InChI=1S/C24H50N3.C2H6O4S/c1-4-7-9-11-12-14-16-18-23(17-15-13-10-8-5-2)24-26(6-3)21-22-27(24)20-19-25;1-2-6-7(3,4)5/h23H,4-22,25H2,1-3H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI 键 |
VHZXDYXKUBCPOE-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCC(CCCCCCC)C1=[N+](CCN1CC)CCN.CCOS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





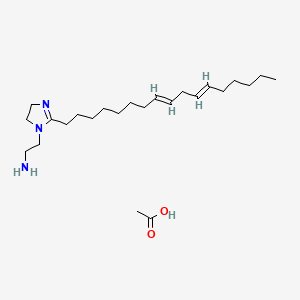

![7-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12693982.png)
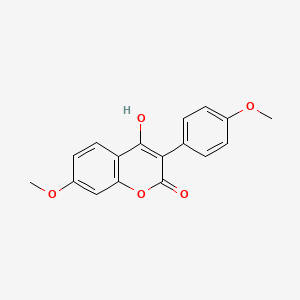
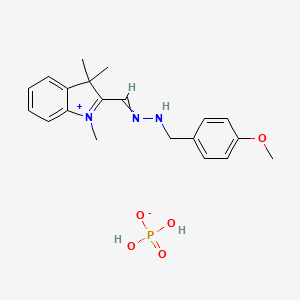
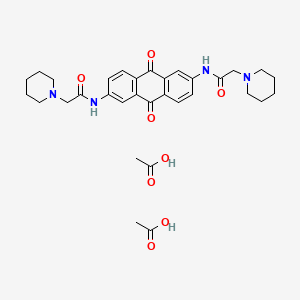
![2-[[(2-Hydroxyethyl)methylamino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12694009.png)
